Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

1-(2,5-Dihydroxyphenyl)propan-1-one structure
938-46-5 structure
Produktname:1-(2,5-Dihydroxyphenyl)propan-1-one
CAS-Nr.:938-46-5
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00016465
CID:83234
PubChem ID:70312

1-(2,5-Dihydroxyphenyl)propan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2',5'-dihydroxypropiophenone
    • 1-(2,5-dihydroxyphenyl)propan-1-one
    • 2,5-Dihydroxypropiophenone
    • EINECS 213-343-8
    • Propiophenone,2',5'-dihydroxy
    • 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
    • Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
    • 1-(2,5-dihydroxyphenyl)-1-propanone
    • 2′,5′-Dihydroxypropiophenone
    • NSC 87567
    • MFCD00016465
    • CS-0256650
    • AKOS002392970
    • 938-46-5
    • G77431
    • Propiophenone, 2',5'-dihydroxy-
    • BRN 1938824
    • SCHEMBL1129352
    • NSC87567
    • 1-(2,5-Dihydroxyphenyl)-1-propanone #
    • 1-Propanone,5-dihydroxyphenyl)-
    • WLN: QR DQ BV2
    • A844721
    • 1-Propanone, 1-(2,5-dihydroxyphenyl)-
    • 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
    • NS00039688
    • NSC-87567
    • Propiophenone,5'-dihydroxy-
    • DB-057438
    • MZ5ZW5SJ67
    • DTXSID60239657
    • InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
    • EN300-6504460
    • UNII-MZ5ZW5SJ67
    • 1-(2,5-Dihydroxyphenyl)propan-1-one
    • MDL: MFCD00016465
    • Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
    • InChI-Schlüssel: CFQYIIXIHXUPQT-UHFFFAOYSA-N
    • Lächelt: O=C(CC)C1C(O)=CC=C(O)C=1
    • BRN: 1938824

Berechnete Eigenschaften

  • Genaue Masse: 166.06300
  • Monoisotopenmasse: 166.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 167
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 31
  • XLogP3: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 57.5A^2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.1708 (rough estimate)
  • Schmelzpunkt: 95-99 °C
  • Siedepunkt: 254.38°C (rough estimate)
  • Flammpunkt: 171.7°C
  • Brechungsindex: 1.5500 (estimate)
  • PSA: 57.53000
  • LogP: 1.69050
  • Löslichkeit: Nicht bestimmt

1-(2,5-Dihydroxyphenyl)propan-1-one Sicherheitsinformationen

  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S37/39-S26
  • RTECS:UH0420000
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one Zolldaten

  • HS-CODE:2914501900
  • Zolldaten:

    China Zollkodex:

    2914501900

    Übersicht:

    2914501900 Andere Ketophenole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    2914501900 andere Ketonphenole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

1-(2,5-Dihydroxyphenyl)propan-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
MS-21952-5MG
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 >95%
5mg
£46.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-275540-5g
2',5'-Dihydroxypropiophenone,
938-46-5
5g
¥587.00 2023-09-05
TRC
D452518-10mg
1-(2,5-Dihydroxyphenyl)propan-1-one
938-46-5
10mg
$ 50.00 2022-06-05
Cooke Chemical
F835321-5g
2',5'-Dihydroxypropiophenone
938-46-5 97
5g
RMB 484.80 2025-02-21
Key Organics Ltd
MS-21952-10MG
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 >95%
10mg
£63.00 2025-02-09
Enamine
EN300-6504460-0.25g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.25g
$19.0 2023-05-29
Enamine
EN300-6504460-100.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
100g
$288.0 2023-05-29
Enamine
EN300-6504460-0.1g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.1g
$19.0 2023-05-29
Enamine
EN300-6504460-5.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
5g
$92.0 2023-05-29
Enamine
EN300-6504460-50.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
50g
$206.0 2023-05-29

1-(2,5-Dihydroxyphenyl)propan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents
Mendez, Diego; Donoso-Bustamante, Viviana; Pablo Millas-Vargas, Juan; Pessoa-Mahana, Hernan; Araya-Maturana, Ramiro; et al, Biochemical Pharmacology (Amsterdam, 2021, 183,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Zinc chloride ;  90 s, 40 °C
Referenz
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, heated
Referenz
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ;  2 - 8 h, 80 °C
Referenz
Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships
Cortes, Ivan; di Liberto, Melina G. ; Kaufman, Teodoro S. ; Derita, Marcos G. ; Bracca, Andrea B. J., Food Chemistry, 2020, 321,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Referenz
Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes
Boyer, Jessica L.; Krum, Jodie E.; Myers, Michael C.; Fazal, Aleem N.; Wigal, Carl T., Journal of Organic Chemistry, 2000, 65(15), 4712-4714

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles
Sanchez-Viesca, F.; Berros, Martha; Gomez, Ma. R., Heterocyclic Communications, 2003, 9(2), 165-170

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referenz
Preparation of some new 4-arylthiazoles designed for structural analysis
Sanchez-Viesca, F.; Berros E., Martha J., Revista Latinoamericana de Quimica, 2001, 29(2), 73-79

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride Solvents: Water
Referenz
Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones
Martinez-Cifuentes, Maximiliano; Monroy-Cardenas, Matias; Millas-Vargas, Juan Pablo; Weiss-Lopez, Boris E.; Araya-Maturana, Ramiro, Molecules, 2019, 24(2),

Synthetic Routes 10

Reaktionsbedingungen
Referenz
An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates
Kobayashi, Kazuhiro; Yoneda, Keiichi; Uchida, Masaharu; Matsuoka, Hideki; Morikawa, Osamu; et al, Heterocycles, 2001, 55(12), 2423-2429

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Photo-induced condensation reaction of p-quinones with aldehydes
Maruyuma, Kazuhiro; Miyagi, Yo, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Synthesis of o-hydroxyaryl alkyl ketones
Mezheritskii, V. V.; Dorofeenko, G. N., Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 90 °C
Referenz
An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells
Donoso-Bustamante, Viviana; Borrego, Edgar A.; Schiaffino-Bustamante, Yareli; Gutierrez, Denisse A.; Millas-Vargas, Juan Pablo; et al, Bioorganic Chemistry, 2020, 100,

Synthetic Routes 14

Reaktionsbedingungen
Referenz
A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids
Kraus, George A.; Melekhov, Alex, Tetrahedron Letters, 1998, 39(23), 3957-3960

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones
Hogberg, Hans Erik, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

1-(2,5-Dihydroxyphenyl)propan-1-one Verwandte Literatur

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